1-Boc-6-Benzyloxy-3-formylindole
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Overview
Description
1-Boc-6-Benzyloxy-3-formylindole is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyloxy group at the 6th position, a formyl group at the 3rd position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-Benzyloxy-3-formylindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form Boc-indole.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 6th position of the indole ring through a nucleophilic substitution reaction.
Formylation: The formyl group is introduced at the 3rd position of the indole ring using a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-6-Benzyloxy-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Major Products
Oxidation: 1-Boc-6-benzyloxy-3-carboxyindole.
Reduction: 1-Boc-6-benzyloxy-3-hydroxymethylindole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-6-Benzyloxy-3-formylindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-6-Benzyloxy-3-formylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
1-Boc-6-Benzyloxy-3-formylindole can be compared with other similar compounds, such as:
1-Boc-3-formylindole: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
6-Benzyloxy-3-formylindole: Lacks the Boc protecting group, which may influence its stability and solubility.
1-Boc-6-benzyloxyindole:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 3-formyl-6-phenylmethoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAKQBLDWFYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460354 |
Source
|
Record name | 1-Boc-6-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630110-71-3 |
Source
|
Record name | 1-Boc-6-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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